Home > Products > Screening Compounds P55427 > Belinostat acid-d5
Belinostat acid-d5 -

Belinostat acid-d5

Catalog Number: EVT-15277485
CAS Number:
Molecular Formula: C15H13NO4S
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Belinostat acid-d5 is a stable isotope-labeled derivative of belinostat, a histone deacetylase inhibitor primarily used in the treatment of relapsed or refractory peripheral T-cell lymphoma. Belinostat was developed by TopoTarget and received approval from the United States Food and Drug Administration in July 2014 under the brand name Beleodaq. Its mechanism of action involves inhibiting histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which in turn promotes the expression of tumor-suppressor genes and induces cell cycle arrest and apoptosis in cancer cells .

Source

Belinostat acid-d5 is synthesized from belinostat, which is derived from a sulfonamide-hydroxamic acid structure. The compound is commercially available for research purposes from various suppliers, including MedchemExpress and TRC .

Classification

Belinostat acid-d5 belongs to the class of organic compounds known as cinnamic acids and derivatives, specifically categorized under phenylpropanoids and polyketides. It is classified as an antineoplastic agent due to its role in cancer therapy .

Synthesis Analysis

The synthesis of belinostat acid-d5 involves several key steps that utilize established organic chemistry techniques.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available 3-bromobenzoic acid, which undergoes a Heck reaction with methyl acrylate under basic conditions using palladium(II) acetate as a catalyst.
  2. Formation of Intermediates: The resulting methyl cinnamate is treated with thionyl chloride to form an acyl chloride, which is subsequently reacted with various amines to obtain intermediates.
  3. Hydroxamic Acid Formation: These intermediates are then reacted with hydroxylamine in the presence of sodium hydroxide to yield hydroxamic acids, resulting in compounds that include belinostat acid-d5.
  4. Purification: The final products are purified using techniques such as column chromatography .

Technical Details

Molecular Structure Analysis

Belinostat acid-d5 has a molecular formula of C15H14D5N2O4SC_{15}H_{14}D_5N_2O_4S, where D represents deuterium atoms replacing hydrogen atoms in specific positions within the molecule.

Structure Data

  • Molecular Weight: Approximately 323.39 g/mol
  • Structural Features: The compound retains the core structure of belinostat but incorporates deuterium isotopes at strategic positions to facilitate studies involving pharmacokinetics and metabolism .
Chemical Reactions Analysis

Belinostat acid-d5 participates in various chemical reactions typical of hydroxamic acids:

  • Deacetylation Reactions: As a histone deacetylase inhibitor, it competes with acetylated substrates for binding to histone deacetylases.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to regenerate belinostat or related metabolites.

These reactions are crucial for understanding its therapeutic mechanisms and potential interactions with biological systems .

Mechanism of Action

Belinostat acid-d5 functions primarily as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from lysine residues on histones, it leads to:

  • Increased Histone Acetylation: This modification results in a more relaxed chromatin structure, enhancing gene transcription.
  • Tumor-Suppressor Gene Activation: The upregulation of tumor-suppressor genes contributes to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cell Cycle Arrest: Belinostat acid-d5 induces cell cycle arrest by disrupting normal cell cycle progression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be protected from light.
  • Reactivity: Reacts with nucleophiles due to the presence of the hydroxamic acid functional group.

Relevant data regarding its pharmacokinetics indicate that it has a volume of distribution of approximately 409 L and undergoes hepatic metabolism primarily via UGT1A1 .

Applications

Belinostat acid-d5 is primarily used for scientific research purposes, particularly in studies focused on:

  • Cancer Research: Investigating mechanisms of action for histone deacetylase inhibitors.
  • Pharmacokinetics Studies: Understanding drug metabolism and bioavailability through isotopic labeling.
  • Drug Development: Serving as a lead compound for developing new HDAC inhibitors with improved efficacy or reduced side effects .

This compound's unique properties make it valuable for advancing our understanding of epigenetic regulation in cancer therapy.

Introduction to Isotopic Labeling in Pharmacological Research

Role of Deuterium-Labeled Compounds in Drug Development

Deuterium (²H), a stable, non-radioactive hydrogen isotope, modifies pharmacokinetic properties through the deuterium kinetic isotope effect (DKIE). This phenomenon strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, requiring 1.2–1.5 kcal/mol greater activation energy for cleavage [2] [5]. Key impacts include:

  • Metabolic Stability: Deuteration reduces cytochrome P450 (CYP)-mediated oxidation, the primary metabolic pathway for >50% of marketed drugs [2].
  • Toxicity Mitigation: Prevents formation of reactive metabolites by slowing metabolic rates [5].
  • PK Optimization: Enhances half-life (t½) and exposure (AUC) without altering primary pharmacology [2] [5].

Table 1: Clinically Approved Deuterated Drugs

CompoundNon-Deuterated OriginKey ImprovementApproval Year
DeutetrabenazineTetrabenazine2× higher AUC; reduced dosing frequency2017 (FDA)
DeucravacitinibNovel TYK2 inhibitorAvoided non-selective metabolite2022 (FDA)
DonafenibSorafenibEnhanced efficacy; reduced adverse events2021 (China NMPA)

Historical Context of Stable Isotopes in HDAC Inhibitor Research

Histone deacetylase (HDAC) inhibitors target epigenetic regulation in cancers. Belinostat (PXD101), approved in 2014 for peripheral T-cell lymphoma, exemplifies the hydroxamic acid-based HDAC inhibitor class [3] [7]. Isotopic labeling in HDAC research evolved through distinct phases:

  • Tracer Applications: ³H- or ¹⁴C-labeled HDAC inhibitors (e.g., vorinostat) enabled early metabolic studies [7].
  • Deuterium Switch Era: Post-2017, deuterated analogs of approved drugs emerged to optimize PK profiles [5].
  • De Novo Deuteration: Incorporation during discovery (e.g., BMS-986322) to fine-tune selectivity [5].

Table 2: Evolution of Isotopic Labeling in HDAC Inhibitors

PhaseRepresentative AgentsPrimary IsotopeApplication Focus
Tracer (1990–2010)[³H]-VorinostatTritium (³H)Metabolite identification
Deuterium Switch (2017–present)DeutetrabenazineDeuterium (²H)PK optimization
De Novo (2022–present)DeucravacitinibDeuterium (²H)Target specificity enhancement

Rationale for Deuterium Substitution in Belinostat Analogues

Belinostat acid (C₁₅H₁₃NO₄S; MW 303.33 g/mol) undergoes rapid in vivo hydrolysis and oxidative metabolism, limiting therapeutic utility [3] [7]. Strategic deuteration at five phenyl positions yields Belinostat acid-d5 (C₁₅H₈D₅NO₄S; MW 308.36 g/mol; CAS 2130853-04-0), addressing these limitations through:

  • Metabolic Resilience: Deuteration blocks high-turnover sites, potentially reducing clearance rates via DKIE [1] [4].
  • Analytical Advantages: Creates distinct mass spectral signatures (Δm/z = +5) for precise LC-MS/MS quantification [1] [9].
  • Mechanistic Fidelity: Maintains identical HDAC inhibition (IC₅₀ ~100 nM) as non-deuterated belinostat [3] [7].

Table 3: Key Properties of Belinostat Acid-d5 vs. Native Compound

PropertyBelinostat AcidBelinostat Acid-d5Significance
Molecular FormulaC₁₅H₁₃NO₄SC₁₅H₈D₅NO₄SIsotopic purity >98%
Molecular Weight303.33 g/mol308.36 g/molΔMW = +5.03 Da
Primary ApplicationActive metaboliteAnalytical internal standardQuantifies belinostat hydrolysis
Metabolic StabilityHigh clearanceEnhanced (predicted)Pending in vivo verification

Synthetic Rationale: The phenyl ring deuteration site was selected due to its metabolic vulnerability. In vitro studies confirm preserved target engagement as the zinc-binding hydroxamate group remains unmodified [4] [7].

Comprehensive Compound List

Properties

Product Name

Belinostat acid-d5

IUPAC Name

(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoic acid

Molecular Formula

C15H13NO4S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D

InChI Key

ALGZPROJSRYPIG-HMUIAXRESA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.